1-(Methylsulfonyl)-2-nitrobenzene
Overview
Description
1-(Methylsulfonyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry Applications
A study by Mokhtari et al. (2018) introduced a paired electrochemical method using nitrobenzene derivatives for the synthesis of sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. This method is noteworthy for its absence of catalysts and toxic solvents, emphasizing a green chemistry approach. The reactions were performed in an aqueous solution, showcasing the potential for environmentally friendly synthesis routes (Mokhtari, Nematollahi, & Salehzadeh, 2018).
Material Science and Sensors
In material science, Guo et al. (2017) synthesized a microporous anionic metal-organic framework that demonstrates potential as a luminescent probe for nitrobenzene, highlighting its applicability in sensor technology. This framework's unique properties facilitate rapid and selective separation of methylene blue, indicating a broad utility in dye separation and environmental remediation (Guo, Liu, Guo, Sun, Guo, & Deng, 2017).
Electrochemical Reduction
Silvester et al. (2006) explored the electrochemical reduction of nitrobenzene and 4-nitrophenol in a room temperature ionic liquid, shedding light on the mechanistic aspects of nitroarene reduction. This study contributes to the understanding of electrochemical behaviors in non-conventional solvents, which could influence future applications in electrochemical sensors or environmental technologies (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).
Advanced Oxidation Processes
Zheng et al. (2021) discussed an advanced oxidation mechanism involving MnCo2O4/g-C3N4 for the degradation of nitrobenzene in water. Their findings offer insights into the activation of peroxymonosulfate for treating water contaminated with nitrobenzene, proposing a novel approach for the remediation of water polluted with phenolic compounds. This research is significant for environmental engineering and pollution control (Zheng, Niu, Liang, Niu, Zhao, Zhang, Li, Guo, Liu, & Liang, 2021).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(Methylsulfonyl)-2-nitrobenzene may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
It is suggested that similar compounds may act by inhibiting specific enzymes . For instance, some compounds with a similar structure have been shown to inhibit the enzyme 4-hydroxyphenyl-pyruvate-dioxygenase . This interaction could lead to changes in cellular processes and biochemical reactions.
Biochemical Pathways
It is known that similar compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and have downstream effects on various cellular processes.
Pharmacokinetics
It is known that similar compounds, such as methylsulfonylmethane (msm), are absorbed into the blood and can cross the blood/brain barrier . This suggests that this compound may have similar ADME properties, which could impact its bioavailability and therapeutic potential.
Result of Action
It is known that similar compounds can exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-methylsulfonyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUDOALZTARJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.